molecular formula C7H4Br2ClF B1411045 2,3-Dibromo-4-fluorobenzyl chloride CAS No. 1806295-20-4

2,3-Dibromo-4-fluorobenzyl chloride

Cat. No.: B1411045
CAS No.: 1806295-20-4
M. Wt: 302.36 g/mol
InChI Key: OLSGWMZVNMYJMA-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF and a molecular weight of 302.37 g/mol . It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine atoms at the 2 and 3 positions and a fluorine atom at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzyl chloride typically involves the bromination and fluorination of benzyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl chloride is treated with bromine and a fluorinating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,3-Dibromo-4-fluorobenzyl alcohol .

Scientific Research Applications

2,3-Dibromo-4-fluorobenzyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzyl chloride involves its ability to undergo electrophilic aromatic substitution reactions. The bromine and fluorine substituents on the benzene ring influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl bromide: This compound has similar reactivity but differs in the position of the fluorine atoms and the presence of a bromine atom instead of a chloride.

    2,3-Dibromo-4-fluorobenzyl alcohol: This is a derivative where the chloride group is replaced by a hydroxyl group.

Uniqueness

2,3-Dibromo-4-fluorobenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

2,3-dibromo-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSGWMZVNMYJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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